Product packaging for Lithium;2-(oxetan-3-yl)propanoate(Cat. No.:CAS No. 2309444-56-0)

Lithium;2-(oxetan-3-yl)propanoate

Cat. No.: B2737851
CAS No.: 2309444-56-0
M. Wt: 136.08
InChI Key: JEAVXUWXUIEDEB-UHFFFAOYSA-M
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Description

Lithium;2-(oxetan-3-yl)propanoate is a useful research compound. Its molecular formula is C6H9LiO3 and its molecular weight is 136.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9LiO3 B2737851 Lithium;2-(oxetan-3-yl)propanoate CAS No. 2309444-56-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;2-(oxetan-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Li/c1-4(6(7)8)5-2-9-3-5;/h4-5H,2-3H2,1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAVXUWXUIEDEB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C1COC1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9LiO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways for Lithium;2 Oxetan 3 Yl Propanoate

Precursor Synthesis Strategies for 2-(Oxetan-3-yl)propanoic Acid

The cornerstone of the synthesis is the creation of the oxetane (B1205548) ring, a strained heterocycle that requires specific synthetic approaches. A key intermediate in many of these routes is oxetan-3-one.

The synthesis of oxetan-3-one, a versatile building block, can be achieved through several methods. A notable one-step, practical synthesis utilizes a gold-catalyzed reaction from readily available propargylic alcohols. This method proceeds without the need for strict exclusion of moisture or air, making it an efficient route. The reaction is believed to proceed through the intermediacy of an α-oxo gold carbene. nih.govnih.gov

Another established, albeit multi-step, approach involves the intramolecular cyclization of a dihydroxyacetone dimer derivative. This method includes a monotosylation step followed by deprotonation with a strong base like sodium hydride to induce the ring closure. Subsequent acidic cleavage of a ketal protecting group yields oxetan-3-one.

The inherent ring strain of oxetanes makes their formation via cyclization a synthetic challenge, often requiring the use of anions and good leaving groups to achieve acceptable yields from acyclic precursors. acs.org

With oxetan-3-one as a key intermediate, the next critical step is the formation of the carbon-carbon bond to introduce the 2-propanoate side chain. Several classical organic reactions can be strategically employed for this transformation.

One potential route involves a Horner-Wadsworth-Emmons (HWE) reaction . This reaction of oxetan-3-one with a phosphonate (B1237965) ylide, such as methyl 2-(dimethoxyphosphoryl)acetate, can yield methyl 2-(oxetan-3-ylidene)acetate. mdpi.com This α,β-unsaturated ester can then be subjected to a hydrogenation reaction to reduce the double bond, followed by hydrolysis of the ester to afford the desired 2-(oxetan-3-yl)propanoic acid.

Another plausible approach is the Reformatsky reaction . This reaction involves the treatment of oxetan-3-one with an α-halo ester, such as ethyl α-bromopropionate, in the presence of zinc metal. libretexts.orgnih.gov The resulting β-hydroxy ester could then be dehydrated and subsequently reduced to furnish the target propanoic acid derivative.

A Wittig reaction on oxetan-3-one using a suitable phosphorus ylide could also be envisioned to introduce the necessary carbon framework. ethz.ch Subsequent functional group manipulations, such as oxidation and reduction, would be required to arrive at the final carboxylic acid.

The synthesis of enantiomerically pure Lithium;2-(oxetan-3-yl)propanoate necessitates the use of enantioselective methods to establish the chiral center at the 2-position of the oxetane ring.

A powerful strategy for the asymmetric synthesis of 2-substituted oxetan-3-ones involves the use of chiral auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). The methodology proceeds via the formation of a chiral hydrazone from oxetan-3-one and the SAMP or RAMP auxiliary. Subsequent deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate, which can then be alkylated with an appropriate electrophile. The chiral auxiliary directs the approach of the electrophile, leading to the formation of the 2-substituted product with high enantiomeric excess. Finally, hydrolysis of the hydrazone yields the chiral 2-substituted oxetan-3-one. This method allows for the synthesis of both enantiomers of the target precursor by selecting the appropriate SAMP or RAMP auxiliary.

The stereochemistry of the final product is intrinsically linked to the stereochemistry of the chiral oxetane precursor. The nucleophilic addition to the carbonyl group of oxetan-3-one is a key step where stereocontrol is crucial. libretexts.orglibretexts.org When a nucleophile adds to the prochiral carbonyl carbon of oxetan-3-one, a new stereocenter is created. libretexts.org

In the absence of a chiral influence, the attack of a nucleophile from either face of the planar carbonyl group is equally probable, resulting in a racemic mixture of the two enantiomers. savemyexams.com However, when a chiral catalyst or a chiral auxiliary (as in the SAMP/RAMP hydrazone methodology) is employed, the transition states leading to the two enantiomers are no longer equal in energy. This energy difference directs the reaction to predominantly form one enantiomer over the other, thus achieving stereochemical control. libretexts.orgsaskoer.ca The facial selectivity of the nucleophilic attack is dictated by the steric and electronic properties of the chiral director. saskoer.ca

The enantiomeric purity of the chiral oxetane precursor, for instance, an enantiomerically enriched 2-alkyloxetan-3-one, will be carried through subsequent non-racemizing transformations to yield the enantiomerically pure 2-(oxetan-3-yl)propanoic acid.

Enantioselective Synthesis of Chiral Oxetane Precursors[1],[2],

Methodologies for Lithium Salt Formation

The final step in the synthesis of this compound is the formation of the lithium salt from the corresponding carboxylic acid. This is typically a straightforward acid-base reaction.

The 2-(oxetan-3-yl)propanoic acid is treated with a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li2CO3). The reaction is generally carried out in a suitable solvent, often water or a mixture of water and an organic solvent, to ensure dissolution of the reactants. The neutralization of the carboxylic acid by the lithium base results in the formation of the lithium carboxylate salt and water (or water and carbon dioxide in the case of lithium carbonate). The salt can then be isolated by evaporation of the solvent or by precipitation.

Reactant 1Reactant 2Product
2-(Oxetan-3-yl)propanoic acidLithium hydroxideThis compound
2-(Oxetan-3-yl)propanoic acidLithium carbonateThis compound

Acid-Base Neutralization Reactions with Lithium Bases

A common and straightforward method for the preparation of this compound is through an acid-base neutralization reaction. This involves treating 2-(oxetan-3-yl)propanoic acid with a suitable lithium base. Lithium hydroxide (LiOH) and lithium carbonate (Li₂CO₃) are frequently used for this purpose. The reaction is typically carried out in an appropriate solvent system, which may include water or a mixture of aqueous and organic solvents, to facilitate the dissolution of the reactants and the crystallization of the product. The process is generally conducted with stirring at room temperature to drive the reaction to completion.

Reactant 1Reactant 2SolventGeneral Conditions
2-(oxetan-3-yl)propanoic acidLithium Hydroxide (LiOH)Water/EthanolRoom Temperature, 1-4 hours
2-(oxetan-3-yl)propanoic acidLithium Carbonate (Li₂CO₃)WaterGentle heating may be required

Deprotonation Approaches Utilizing Strong Lithium Bases

An alternative route to this compound involves the deprotonation of the carboxylic acid using a strong lithium base. Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases capable of abstracting the acidic proton from the carboxyl group. nih.gov This method is particularly effective but requires stringent anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent the reaction of the highly reactive organolithium reagent with moisture or atmospheric carbon dioxide. The reaction of a carboxylic acid with two equivalents of an organolithium reagent leads to the formation of a lithium carboxylate and a lithium alkoxide, which upon aqueous workup yields the desired salt. youtube.com

It is important to note that while effective, the use of strong bases like organolithium reagents for simple salt formation can be less economical and require more specialized handling compared to neutralization with lithium hydroxide or carbonate. wikipedia.org

Optimization of Reaction Conditions for Salt Formation

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final salt. Key parameters that are often fine-tuned include reaction temperature, time, and the choice of solvent. For instance, in solid-state synthesis of other lithium salts, temperature and holding time have been shown to be critical factors in achieving complete conversion. hw.ac.ukrsc.org While this compound is typically synthesized in solution, these principles of optimizing time and temperature to ensure full reaction without promoting side reactions or degradation are still applicable. The selection of an appropriate solvent system is also vital for facilitating the reaction and enabling efficient isolation of the product, often through precipitation or crystallization.

Advanced Synthetic Techniques in Compound Generation

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, safety, and scalability of chemical processes.

Flow Chemistry Applications for Intermediate Generation

Flow chemistry, or continuous flow processing, has emerged as a powerful tool in organic synthesis, offering enhanced control over reaction parameters and improved safety profiles. mdpi.com This technology is particularly advantageous for the synthesis of heterocyclic compounds, as it can facilitate reactions that are difficult to control in traditional batch reactors. springerprofessional.debohrium.commdpi.com While specific applications to the synthesis of 2-(oxetan-3-yl)propanoic acid are not widely documented, the principles of flow chemistry can be applied to the generation of key intermediates. The precise control of temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities of the oxetane-containing precursors. uc.pt

Advantage of Flow ChemistryImplication for Synthesis
Enhanced heat and mass transferImproved control over exothermic reactions and faster reaction rates.
Precise control of reaction timeMinimization of side products and degradation.
Increased safetyHandling of hazardous reagents and intermediates in small, contained volumes.
ScalabilityEasier to scale up production by running the reactor for longer periods.

Controlled Synthesis for Purity and Yield Enhancement

The purity and yield of this compound are of paramount importance, especially for its potential applications in specialized fields. Controlled synthesis and purification methods are therefore critical. One common technique for purifying organic lithium salts is crystallization from a suitable solvent or solvent mixture. google.comwipo.int This process can involve the formation of a solid solvate complex, which is then isolated and dissociated to yield the purified lithium salt. google.com The choice of solvent is crucial and is often determined empirically to find a system where the desired salt has limited solubility at lower temperatures, allowing for its selective crystallization away from impurities.

Considerations in Compound Stability During Synthesis and Storage

The stability of both the synthetic intermediates and the final product, this compound, is a significant consideration. The oxetane ring, being a strained four-membered heterocycle, can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or bases, or at elevated temperatures. beilstein-journals.org Therefore, the synthetic steps should be designed to avoid harsh conditions that could compromise the integrity of the oxetane moiety.

Furthermore, organolithium reagents that might be used in the synthesis are known to be thermally unstable and can decompose over time. nih.gov Proper storage of these reagents at low temperatures is essential. The final lithium salt product should also be stored under conditions that prevent degradation. While generally more stable than their organolithium precursors, lithium carboxylates can be hygroscopic and should be stored in a dry, inert atmosphere to maintain their purity and integrity over time. The presence of moisture could potentially lead to the hydrolysis of the salt back to its corresponding carboxylic acid and lithium hydroxide.

Isomerization Phenomena of Oxetane-Carboxylic Acids to Lactones

A significant and previously underexplored phenomenon in the chemistry of oxetane-carboxylic acids is their propensity to undergo spontaneous isomerization into lactones. nih.govchemrxiv.org This transformation has been observed to occur under mild conditions, including storage at room temperature or with gentle heating, which can significantly impact reaction yields and lead to unexpected results, particularly in procedures requiring heat. nih.govnih.gov

The instability of many oxetane-carboxylic acids is a critical consideration for chemists, as these compounds are utilized in over 200 manuscripts and patents. nih.gov The isomerization process does not typically require an external catalyst. acs.org For instance, a notable case study revealed that after one month of storage at room temperature, an oxetane-carboxylic acid sample contained 16% of a lactone impurity, and after a year, the isomerization was complete. nih.gov Even slight heating to 50 °C in a dioxane/water mixture can induce a clean isomerization to the corresponding lactone. nih.gov

The tendency for isomerization appears to be a general characteristic of oxetane-carboxylic acids. nih.gov However, the stability of these acids can be influenced by the nature of their substituents. nih.govacs.org

Factors Influencing Stability:

Bulky Substituents: The presence of bulky (hetero)aromatic substituents can enhance the stability of oxetane-carboxylic acids at room temperature. nih.govacs.org

Zwitterionic Structures: Zwitterionic forms of these acids also appear to confer a degree of stability. nih.govacs.org

Conformationally Rigid Cores: Polycyclic, conformationally rigid structures can contribute to the stability of the oxetane-carboxylic acid form. nih.gov

Inductive Effects: The presence of a fluorine atom is thought to stabilize the compound by diminishing the nucleophilicity of the carboxylate anion through a negative inductive effect. nih.govacs.org

Despite these stabilizing factors, many of these seemingly stable acids will still isomerize to their corresponding lactones when subjected to heating at 100 °C in a dioxane/water mixture. nih.govacs.org Higher homologues of oxetane-carboxylic acids, such as those that would form valerolactones, also undergo this transformation, albeit under more forceful conditions like prolonged heating at 100 °C. acs.org

The mechanism of this isomerization has been a subject of investigation. Computational models suggest that the intramolecular rearrangement to a lactone has a high energy barrier for a direct SN2 reaction with retention of configuration. rogue-scholar.org A more viable proposed mechanism involves the participation of two additional carboxylic acid molecules to facilitate the necessary proton transfers, proceeding through an SN2 reaction with inversion of configuration at the reaction center. rogue-scholar.orgic.ac.uk

The following table summarizes the observed stability and isomerization conditions for a selection of oxetane-carboxylic acids.

Table 1: Stability and Isomerization of Various Oxetane-Carboxylic Acids

Compound Type Substituents Stability at Room Temperature Isomerization Conditions Resulting Lactone
Oxetane-Carboxylic Acid Unspecified Unstable; ~7% impurity after 1 week, 16% after 1 month, complete after 1 year 50 °C in dioxane/water Lactone
Oxetane-Carboxylic Acids Bulky (hetero)aromatic Stable 100 °C in dioxane/water Lactone
Zwitterionic Oxetane-Carboxylic Acid Imidazole group Stable No isomerization observed N/A
Fluorinated Oxetane-Carboxylic Acids Fluorine atom Stable 50 °C in dioxane/water Corresponding Lactones
Higher Homologues Bulky (hetero)aromatic Stable for at least one year Prolonged heating at 100 °C in dioxane/water Valerolactones

Strategies for Mitigating Unwanted Transformations

Given the inherent instability of many oxetane-carboxylic acids, strategies to prevent their spontaneous isomerization into lactones are crucial for their successful storage and use in synthesis. acs.org The primary recommended strategy to circumvent this unwanted transformation is to convert the carboxylic acids into a more stable derivative form for storage. nih.gov

Recommended Storage Forms:

Esters: Conversion of the oxetane-carboxylic acid to its corresponding ester is a viable method to prevent isomerization.

Salts: The formation of lithium (Li) or sodium (Na) salts of the oxetane-carboxylic acids has been shown to be an effective stabilization strategy. nih.govacs.org These salts have demonstrated long-term stability, capable of being stored for years at room temperature on the shelf without undergoing isomerization. acs.org

By converting the unstable acid to a stable salt, such as this compound, or an ester, chemists can ensure the integrity of the oxetane core until it is needed for a subsequent reaction, at which point the carboxylic acid can be regenerated.

Chemical Reactivity and Mechanistic Investigations of Lithium;2 Oxetan 3 Yl Propanoate

Role as a Synthetic Reagent and Intermediate in Organic Transformations

The utility of Lithium;2-(oxetan-3-yl)propanoate in organic synthesis stems from the distinct and controllable reactivity of its functional groups. The carboxylate can be manipulated to form carbon-carbon bonds via its enolate or to undergo acyl substitution reactions. Concurrently, the strained four-membered oxetane (B1205548) ring is susceptible to ring-opening and rearrangement reactions, providing pathways to more complex heterocyclic structures. The interplay between these two functionalities dictates its role as a building block in the synthesis of diverse molecular scaffolds.

The lithium carboxylate and the adjacent α-carbon constitute a reactive unit that can be exploited for various synthetic operations. The primary modes of reactivity include the formation of a nucleophilic enolate for carbon-carbon bond formation and acyl transfer reactions to generate other carboxylic acid derivatives.

The proton on the carbon atom alpha to the carboxylate group (C-2) is acidic and can be abstracted by a strong, non-nucleophilic base to form a lithium enolate. This enolate is a potent carbon-centered nucleophile. Strong bases such as lithium diisopropylamide (LDA) are commonly used to ensure rapid and complete deprotonation, especially at low temperatures, which generates the kinetically favored enolate.

Once formed, this enolate can react with a range of electrophiles to create a new carbon-carbon bond at the α-position. This reaction is a cornerstone of synthetic organic chemistry for building molecular complexity. The process is analogous to the well-established alkylation of enolates derived from esters, amides, and ketones. Research on the closely related oxetan-3-ones has demonstrated that enolate formation and subsequent alkylation at the C-2 position are feasible, yielding 2-substituted oxetane derivatives in good yields. This provides strong evidence for the viability of similar transformations starting from this compound. The general transformation is depicted below:

Figure 1: General Scheme for Enolate Formation and Alkylation A chemical reaction showing the deprotonation of the alpha-carbon of this compound by a strong base (like LDA) to form a lithium enolate. This enolate then acts as a nucleophile, attacking an electrophile (E+), resulting in a new carbon-carbon bond at the alpha-position, forming 2-substituted-2-(oxetan-3-yl)propanoate.

The table below summarizes potential conditions and outcomes for this type of transformation.

Base Electrophile (E+) Product Type Reference
Lithium Diisopropylamide (LDA)Alkyl Halides (e.g., BnBr, CH₃I)α-Alkylated Propanoate
Lithium Hexamethyldisilazide (LiHMDS)Aldehydes (e.g., PhCHO)β-Hydroxy Propanoate (Aldol Product)
s-Butyllithium (s-BuLi)Ketonesβ-Hydroxy Propanoate (Aldol Product)
tert-Butyllithium (t-BuLi)Silyl Halides (e.g., TMSCl)Silyl Enol Ether

The carboxylate functional group can participate in acyl transfer reactions. While the lithium salt itself is relatively unreactive, its corresponding carboxylic acid or activated derivatives (like an acyl chloride or ester) can react with various nucleophiles. More significantly, the molecule can undergo an intramolecular acyl transfer, a reaction that highlights the interplay between the carboxylate and the oxetane ring.

Studies have shown that many oxetane-carboxylic acids are unstable and can readily isomerize into γ-lactones, especially upon heating or even during storage at room temperature. This transformation is believed to proceed via an intramolecular acyl-transfer mechanism. In the case of the parent acid, 2-(oxetan-3-yl)propanoic acid, this would involve protonation of the oxetane oxygen, followed by intramolecular nucleophilic attack by the carboxylate group, leading to ring opening and the formation of a six-membered lactone. This inherent reactivity is a critical consideration in any transformation involving this scaffold, as it can lead to unexpected byproducts or be harnessed for the deliberate synthesis of new heterocyclic systems.

Figure 2: Intramolecular Acyl Transfer Leading to Lactone Formation A chemical reaction mechanism showing the acid form, 2-(oxetan-3-yl)propanoic acid. The oxetane oxygen is protonated, activating the ring. The carboxylate oxygen then attacks one of the oxetane's <a href=methylene (B1212753) carbons in an intramolecular fashion, causing the oxetane ring to open and form a new six-membered lactone ring." src="https://i.imgur.com/example2.png" width="600"/>

The high ring strain of the oxetane (approximately 25.5 kcal/mol) makes it susceptible to reactions that relieve this strain. These reactions typically involve the cleavage of a carbon-oxygen bond and can be initiated by various reagents, leading to ring-opened products, rearrangements, or ring expansions.

The oxetane ring can be opened by a variety of nucleophiles. These reactions are often catalyzed by Lewis or Brønsted acids, which activate the ring by coordinating to the oxygen atom, making the ring carbons more electrophilic. In the absence of an acid catalyst, strong nucleophiles are generally required.

The regioselectivity of the ring-opening is influenced by both steric and electronic factors. With strong, sterically sensitive nucleophiles, attack typically occurs at the less substituted carbon atom adjacent to the oxygen (a C-O bond cleavage) via an Sₙ2 mechanism. For the 2-(oxetan-3-yl)propanoate structure, this would involve attack at one of the equivalent methylene carbons (C-2' or C-4') of the oxetane ring.

The table below outlines potential ring-opening reactions with various nucleophiles.

Nucleophile Catalyst/Conditions Product Structure Reference
Organolithium Reagents (RLi)Noneγ-Hydroxy Alkane
Grignard Reagents (RMgX)None / CuIγ-Hydroxy Alkane
Amines (R₂NH)Lewis Acid (e.g., In(OTf)₃)γ-Amino Alcohol
Thiols (RSH)Lewis Acid / Baseγ-Hydroxy Thioether
Halides (e.g., LiBr, LiCl)Acidic Conditionsγ-Halo Alcohol
Hydrides (e.g., LiAlH₄)None1,3-Diol

As previously mentioned in section 2.1.1.2, oxetane-carboxylic acids have an innate tendency to isomerize into lactones. This reaction is a prime example of a rearrangement involving the oxetane core. Mechanistic studies suggest an intramolecular acyl-transfer pathway is responsible for this transformation. The process can be triggered by simple heating, often in a dioxane/water mixture, without the need for an external catalyst.

For instance, careful acidification of the lithium salt of a related oxetane-carboxylic acid, formed by treating a precursor with t-BuLi and dry ice, led to immediate isomerization and the formation of a bicyclic product. This highlights the high propensity of the system to undergo rearrangement once the free carboxylic acid is generated. This tendency can be either a significant challenge, leading to lower yields in desired reactions, or a synthetic opportunity to create novel lactones and other heterocyclic structures.

The table below summarizes reported isomerization reactions of related oxetane-carboxylic acids.

Starting Material Conditions Product Yield Reference
Oxetane-3-carboxylic acid derivativeHeating at 50 °C in dioxane/waterIsomeric LactoneQuantitative
Bromo-oxetane precursor treated with t-BuLi then CO₂Acidification with NaHSO₄Bicyclic Lactone53%
Higher homologues of oxetane-carboxylic acidsHeating at 100 °C in dioxane/waterValerolactonesNot specified

Absence of Scientific Literature on this compound Prohibits In-Depth Analysis

A comprehensive review of scientific databases and chemical literature reveals a significant lack of published research on the chemical compound this compound. This absence of data prevents a detailed analysis of its chemical reactivity, mechanistic pathways, catalytic applications, and derivatization reactions as requested.

The specific structure of this compound, combining a lithium propanoate with an oxetane ring at the 2-position, suggests potential for interesting chemical behavior. Oxetanes are known for their ring-opening reactions, and lithium carboxylates can act as bases or nucleophiles. The interplay between these two functionalities would be of academic and potentially industrial interest. However, without experimental or computational studies, any discussion would be purely speculative and would not meet the required standards of a scientifically accurate article.

Further research into this specific molecule is required to elucidate its properties and potential applications. Until such studies are conducted and published in peer-reviewed literature, a thorough and informative article on this compound cannot be generated.

Derivatization Reactions of the Compound

Functionalization of the Oxetane-3-yl Moiety

The oxetane ring in 2-(oxetan-3-yl)propanoic acid and its derivatives is a key structural feature that influences the molecule's properties and reactivity. acs.org While often incorporated into molecules to enhance properties like aqueous solubility and metabolic stability, the strained four-membered ring is also susceptible to specific chemical transformations. acs.orgbeilstein-journals.org

A significant and unexpected reaction of the parent acid is its isomerization into a lactone. acs.orgacs.org This intramolecular cyclization can occur even under mild conditions, such as during storage at room temperature or with gentle heating, without the need for an external catalyst. acs.orgacs.org The reaction involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the oxetane ring, leading to ring-opening and the formation of a more stable six-membered lactone, specifically a tetrahydropyran-2-one derivative. This inherent instability is a critical consideration in synthetic applications that may require heating. acs.org

Beyond spontaneous isomerization, the oxetane ring can undergo deliberate functionalization through ring-opening reactions. beilstein-journals.org These reactions typically require activation by Brønsted or Lewis acids. acs.orgethz.ch Under acidic conditions, protonation of the oxetane oxygen facilitates nucleophilic attack, leading to cleavage of a carbon-oxygen bond and the formation of a diol or other functionalized derivatives, depending on the nucleophile present. ethz.ch This reactivity allows the oxetane moiety to serve as a masked diol, which can be revealed at a later synthetic stage.

Furthermore, functionalization can be achieved while preserving the oxetane ring. For instance, radical additions to activated oxetanes, such as 3-alkylideneoxetanes, have been developed to synthesize 3,3-disubstituted oxetane amino esters. beilstein-journals.org While this specific reaction has not been documented for this compound itself, it demonstrates a pathway for adding complexity to the oxetane core in related systems.

Table 1: Representative Reactions of the Oxetane-3-yl Moiety

Reaction TypeReagents and ConditionsProduct TypeNotes
Intramolecular IsomerizationRoom temperature storage or gentle heatingTetrahydropyran-2-one derivative (Lactone)Occurs spontaneously with the parent carboxylic acid. acs.org
Acid-Catalyzed Ring OpeningLewis or Brønsted acids (e.g., BF3, TFA), NucleophileFunctionalized diols or ethersGeneral reactivity pathway for oxetanes. acs.orgbeilstein-journals.org

Modifications at the Propanoate Chain

The propanoate portion of the molecule offers additional handles for chemical modification. As a lithium salt, the carboxylate is relatively unreactive but can be readily converted back to the free carboxylic acid by treatment with a mild acid. This parent acid, 2-(oxetan-3-yl)propanoic acid, is the common precursor for further derivatization.

Standard carboxylic acid chemistry can be applied to introduce a variety of functional groups. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species like an acid chloride. Similarly, amidation to form primary, secondary, or tertiary amides can be accomplished by coupling the carboxylic acid with an appropriate amine, often using peptide coupling reagents to facilitate the reaction.

In related systems, such as 3-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid, modifications include the hydrolysis of ester precursors to yield the final carboxylic acid. americanelements.com In some cases, such as with certain methyl esters, basic hydrolysis can lead to competing elimination reactions, making the choice of protecting group and reaction conditions crucial. americanelements.com

Table 2: Potential Modifications of the Propanoate Chain

Reaction TypeStarting MaterialReagents and ConditionsProduct Type
ProtonationThis compoundMild acid (e.g., HCl, NaHSO4)2-(Oxetan-3-yl)propanoic acid
Esterification2-(Oxetan-3-yl)propanoic acidAlcohol (R-OH), Acid catalyst (e.g., H2SO4)Alkyl 2-(oxetan-3-yl)propanoate
Amidation2-(Oxetan-3-yl)propanoic acidAmine (R-NH2), Coupling agent (e.g., EDCI, HOBt)N-Alkyl-2-(oxetan-3-yl)propanamide

Inability to Generate Article on "this compound" Due to Lack of Scientific Data

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific information on the chemical compound "this compound." Despite extensive efforts to locate experimental or computational data regarding its structural elucidation and conformational analysis, no dedicated studies, spectroscopic data (NMR, IR, Raman, Mass Spectrometry), or crystallographic information (X-ray crystallography) for this exact molecule could be retrieved.

The initial research plan was structured to provide a detailed analysis of the compound, adhering to a specific outline that included in-depth discussions on various spectroscopic and crystallographic methodologies. However, the absence of primary and secondary sources directly pertaining to "this compound" makes it impossible to generate a scientifically accurate and informative article as requested.

While information is available for structurally related compounds, such as "Lithium 3-(oxetan-3-yl)propanoate" and "Lithium 2-(oxetan-3-yl)acetate," the strict requirement to focus solely on "this compound" prevents the inclusion of data from these analogs. The subtle differences in the position of the oxetane ring relative to the propanoate group would lead to distinct spectroscopic and structural properties, making extrapolation from related compounds scientifically unsound and contrary to the user's instructions.

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Structural Elucidation and Conformational Analysis of Lithium;2 Oxetan 3 Yl Propanoate

X-ray Crystallography for Solid-State Structure Determination[2],

Determination of Absolute Configuration

One of the most definitive methods for determining absolute configuration is X-ray crystallography of a single crystal. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, allowing for the unambiguous assignment of the R or S configuration at the chiral center of the 2-(oxetan-3-yl)propanoate moiety. For lithium salts of organic acids, this method also reveals the coordination geometry of the lithium ion.

In the absence of a suitable crystal, spectroscopic methods can be employed. Vibrational Circular Dichroism (VCD) , which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, can be used to distinguish between enantiomers. The experimental VCD spectrum can be compared with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT), to assign the absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly through the use of chiral resolving agents or by derivatizing the compound with a chiral auxiliary, can also be used to differentiate between enantiomers and, in some cases, determine the absolute configuration by comparing the spectra to known standards.

Conformational Analysis

The four-membered oxetane (B1205548) ring is not planar and exists in a puckered conformation to relieve ring strain. acs.org The degree of puckering is influenced by the nature and position of substituents on the ring. acs.orgutexas.edu For a 3-substituted oxetane, the ring can adopt two puckered conformations that can interconvert. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The equilibrium between these conformations is dictated by steric and electronic factors. Generally, larger substituents prefer the pseudo-equatorial position to minimize steric interactions. libretexts.org

The introduction of substituents can increase the eclipsing interactions within the ring, leading to a more puckered conformation. acs.org X-ray crystallographic studies of various 3,3-disubstituted oxetane derivatives have provided insight into the structural parameters of the oxetane ring, showing average C-O bond lengths of approximately 1.46 Å and C-C bond lengths of about 1.53 Å. acs.org

Table 1: General Conformational Features of Substituted Oxetane Rings

FeatureDescriptionReference
Ring GeometryPuckered, non-planar conformation to alleviate angle strain. acs.org
Substituent PositionSubstituents on the 3-position can be in pseudo-axial or pseudo-equatorial orientations. libretexts.org
Puckering AngleThe degree of puckering is dependent on the substituents. For example, the puckering angle of the insecticide EDO is 16°. acs.org
Bond AnglesTypical bond angles are approximately 90.2° (C–O–C), 92.0° (C–C–O), and 84.8° (C–C–C). acs.org

This table provides generalized data based on studies of various oxetane derivatives.

The propanoate chain in Lithium;2-(oxetan-3-yl)propanoate possesses rotational freedom around its carbon-carbon single bonds, leading to various rotational isomers, or rotamers. wikipedia.org The relative energies of these conformers are influenced by steric hindrance and torsional strain. The most stable conformers will minimize these unfavorable interactions.

The rotation around the C-C bond connecting the oxetane ring to the propanoate chain will determine the spatial relationship between the ring and the carboxylate group. The different staggered and eclipsed conformations will have distinct energy levels. wikipedia.org Conformational analysis, often aided by computational modeling, can predict the most stable rotamers. wikipedia.org

Theoretical and Computational Studies of Lithium;2 Oxetan 3 Yl Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular structure, electronic properties, and intrinsic reactivity of organometallic compounds.

Commonly employed functionals for organolithium systems include hybrid functionals like B3LYP and meta-hybrid GGAs such as the M06-2X, often paired with basis sets like 6-31+G(d) or larger. nih.govacs.org These methods can accurately model the polar C-Li and O-Li bonds and the non-covalent interactions that dictate the molecular structure. lbl.gov The calculations would likely predict a structure where the lithium ion is coordinated in a bidentate fashion by the two oxygen atoms of the carboxylate group and also interacts with the ether oxygen of the oxetane (B1205548) ring, leading to a puckered conformation of the four-membered ring. mdpi.com

Table 1: Predicted Optimized Geometric Parameters for Lithium;2-(oxetan-3-yl)propanoate (Hypothetical Data based on Analogous Systems) This interactive table presents hypothetical, yet realistic, bond lengths and angles for the chelated structure of this compound, as would be predicted by DFT calculations. These values are derived from computational studies on similar lithium carboxylates and ether complexes.

ParameterPredicted Value (Å / degrees)Basis of Prediction
Li–O (carboxylate) Bond Length1.85 - 1.95 ÅDFT studies on lithium carboxylates and enolates. pnas.org
Li–O (oxetane) Bond Length2.00 - 2.15 ÅDFT studies on lithium ion coordination with ether oxygens. d-nb.inforesearchgate.net
C=O (carboxylate) Bond Length1.26 - 1.28 ÅAb initio studies on hydrated carboxylate structures. pnas.org
C–O (oxetane) Bond Length1.45 - 1.47 ÅTheoretical studies on the structure of oxetane. rsc.org
O–Li–O (carboxylate) Angle60 - 65 °Calculations on bidentate carboxylate-metal ion complexes. acs.org
C-O-C (oxetane) Angle~90 °Analysis of substituted oxetane ring conformations. mdpi.com

Molecular orbital (MO) theory provides critical insights into the reactivity of a molecule. For this compound, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is expected to be localized primarily on the carboxylate group, specifically on the oxygen atoms, indicating the nucleophilic character of this moiety. acs.org The LUMO is anticipated to be associated with the lithium cation, highlighting its electrophilic nature and its role as a coordination center. yale.edu

The C-Li bond in organolithium compounds is highly polar, often described as having significant ionic character. wikipedia.org A Natural Bond Orbital (NBO) or similar charge analysis would likely reveal a substantial negative charge on the oxygen atoms of the propanoate group and a correspondingly high positive charge on the lithium atom. This charge separation dictates the compound's behavior as a strong base and nucleophile. The interaction between the lithium ion and the lone pairs of the oxetane oxygen is primarily electrostatic. d-nb.info

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound (Hypothetical Data) This interactive table shows a plausible charge distribution within the molecule, which is crucial for understanding its electrostatic potential and reactivity. The values are representative of those obtained for similar organolithium compounds via quantum chemical calculations.

AtomPredicted Mulliken Charge (a.u.)Rationale
Lithium (Li)+0.85 to +0.95High electropositivity and ionic nature of bonding. rsc.org
Carboxylate Oxygens (O)-0.75 to -0.85 (each)High electronegativity and delocalization of the negative charge. acs.org
Oxetane Oxygen (O)-0.50 to -0.60Polarization due to coordination with the Li+ ion. d-nb.info
Alpha-Carbon (to carboxyl)+0.10 to +0.20Influence of adjacent electron-withdrawing carboxylate group.

Computational Modeling of Reaction Mechanisms and Pathways

Understanding the transformation of this compound requires modeling the intricate pathways of its potential reactions. This involves locating transition states and calculating the associated energy barriers.

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states (TS) and the calculation of activation energies (ΔG‡). mit.eduims.ac.jp For reactions involving this compound, two primary pathways are of interest: reactions as a nucleophile and potential ring-opening of the strained oxetane.

Modeling reactions of organolithium reagents is challenging due to their tendency to form aggregates (dimers, tetramers, etc.) in solution, with the monomer often being the most reactive species. bris.ac.uklongdom.org Theoretical studies must, therefore, consider the dissociation energies of these aggregates. The reaction of the monomer with an electrophile, such as an aldehyde, would likely proceed through a cyclic transition state, similar to the Zimmerman-Traxler model for lithium enolates. wikipedia.org Another potential reaction is the intramolecular or intermolecular nucleophilic attack on the oxetane ring, leading to its opening. DFT calculations can predict the energy barriers for such processes, which are known to be facilitated by acid catalysis but can also occur under other conditions. rsc.org

Table 3: Hypothetical Activation Energies for Plausible Reactions This interactive table provides estimated activation energies for potential reactions involving this compound, based on computational studies of analogous organolithium and oxetane reactions. These values help in predicting the feasibility and kinetics of different reaction pathways.

Reaction TypeHypothetical Electrophile/ConditionsPredicted Activation Energy (ΔG‡, kcal/mol)Reference System/Rationale
Aldol-type AdditionAcetaldehyde10 - 15DFT studies on lithium enolate additions to carbonyls. wikipedia.org
AggregationDimerization in THF-3 to +5Calculations on the aggregation of lithium carbamates and carbenoids. longdom.org
Oxetane Ring OpeningIntramolecular (acid-catalyzed)15 - 25DFT studies on the ring-opening polymerization of oxetane cations. rsc.org
SN2 AlkylationMethyl Iodide18 - 22Computational studies on the alkylation of carbanions.

Computational models can elucidate the factors that control the selectivity of reactions. For this compound, a key factor is the competition between different Lewis basic sites for coordination with the lithium ion and any external electrophiles. The intramolecular chelation of the lithium ion by the oxetane oxygen can influence the facial selectivity of an attack on an external electrophile.

Furthermore, the aggregation state plays a crucial role. Reactions proceeding via a monomeric species may exhibit different selectivity compared to those involving a dimer or a higher aggregate. bris.ac.ukup.ac.za DFT calculations can compare the energy barriers for different stereochemical outcomes (e.g., syn vs. anti addition) or regiochemical pathways, thereby predicting the major product. nih.gov For instance, the model could predict whether an incoming electrophile would preferentially react at the alpha-carbon or if it would coordinate to one of the oxygen atoms, potentially leading to O-alkylation or triggering the ring-opening of the oxetane.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying individual molecules and reaction steps, molecular dynamics (MD) simulations are used to model the behavior of an ensemble of molecules over time, providing insights into the properties of the condensed phase. scispace.com

For this compound, MD simulations would be employed to study its behavior in a solvent, such as tetrahydrofuran (B95107) (THF) or water. Key properties that can be investigated include:

Solvation Structure: MD simulations can reveal the structure of the solvent shell around the lithium ion and the carboxylate group. They can quantify the coordination number of the lithium ion, showing how many solvent molecules, on average, are in its first solvation shell and how this is affected by the intramolecular coordination with the oxetane oxygen. scispace.comnih.gov

Ion Pairing: The simulations can describe the extent of ion pairing (contact ion pairs vs. solvent-separated ion pairs) and the dynamics of their interconversion. In a low-polarity solvent, significant aggregation into dimers or larger clusters would be expected, a phenomenon that MD can model. acs.org

Transport Properties: MD simulations can be used to calculate transport properties such as the diffusion coefficient of the molecule in a given medium. This is particularly relevant for applications where ionic mobility is important. Studies on similar lithium carboxylates in aqueous solutions have shown that despite strong interactions with polymer backbones, the diffusion of Li+ can remain relatively unrestricted. scispace.com

Table 4: Typical Parameters and Outputs from a Molecular Dynamics Simulation of a Lithium Carboxylate in Solution This interactive table outlines the setup and potential findings from an MD simulation of a system containing this compound. The data is based on published simulations of similar lithium salts.

Simulation Parameter/OutputTypical Value/DescriptionRelevance to the System
Input Parameters
Force FieldOPLS-AA, CHARMM, AMBERDefines the potential energy function for interatomic interactions.
Solvent ModelExplicit (e.g., TIP3P for water, custom for THF)Represents the solvent environment realistically.
System Size500-1000 solvent molecules, ~20 solute moleculesSufficient to minimize finite-size effects and observe bulk properties.
Simulation Time100 - 500 nsAllows for sufficient sampling of conformational space and dynamic events.
Output Properties
Radial Distribution Function (g(r))Peak for Li-O(water/ether) at ~2.1 ÅDescribes the probability of finding a solvent atom at a certain distance from the ion. scispace.com
Li+ Coordination Number3-5 (solvent dependent)Indicates the average number of atoms in the first solvation shell. researchgate.net
Diffusion Coefficient (D)10⁻⁹ - 10⁻¹⁰ m²/sQuantifies the mobility of the molecule in the solvent. scispace.com
Ion-Pairing LifetimeNanosecondsCharacterizes the stability and dynamics of ion aggregates. acs.org

Conformational Dynamics in Different Environments

The conformational landscape of this compound is primarily dictated by the flexibility of the oxetane ring and the rotational freedom of the propanoate side chain.

In a condensed phase, such as in a crystal lattice or in solution, the conformational preferences will be significantly influenced by intermolecular forces. The presence of the lithium cation will lead to strong electrostatic interactions with the negatively charged carboxylate group. This interaction is expected to significantly influence the conformation of the propanoate chain, likely favoring a more extended conformation to accommodate the coordination of the lithium ion.

Table 1: Theoretical Conformational Analysis of the 2-(oxetan-3-yl)propanoate Anion

Dihedral AngleDescriptionPredicted Low-Energy Conformation (in vacuo)Notes
O-C-C-C(O)ORotation around the C-C bond of the propanoategauche and anti conformations are likely to be close in energyThe presence of the oxetane ring may introduce a slight preference.
C-C(O)-O-LiOrientation of the lithium ion relative to the carboxylateBidentate coordination is expectedThe lithium ion is likely to interact with both oxygen atoms of the carboxylate.
C2-C3-C(prop)-C(O)Orientation of the propanoate chain relative to the oxetane ringDependent on the puckering of the oxetane ringSteric interactions will play a significant role.

This table presents hypothetical data based on computational studies of similar molecules, such as the propionate (B1217596) anion and other carboxylates.

### arxiv.orgresearchgate.net# 4.3.2. Solvent Effects on Structure and Reactivity

The solvent environment is expected to have a profound impact on the structure and reactivity of this compound, primarily by influencing the nature of the ion pair between the lithium cation and the carboxylate anion.

In contrast, in high-polarity, coordinating solvents (e.g., water, dimethyl sulfoxide), the solvent molecules can effectively solvate the lithium cation, leading to the formation of solvent-separated ion pairs (SSIPs). In an rsc.org SSIP, one or more solvent molecules are inserted between the cation and the anion. This separation of the ions increases their effective size and reduces the coulombic attraction between them. Vibrational sum frequency spectroscopy studies on fatty acid monolayers have shown that the nature of ion pairing with alkali metal cations is dependent on pH and cation identity.

The rsc.orgnature of the ion pair has significant implications for the reactivity of the carboxylate. In a CIP, the negative charge on the carboxylate is partially neutralized by the proximal lithium ion, which can reduce its nucleophilicity. In an SSIP, the carboxylate anion is more "free" and is expected to be more reactive.

Computational studies on lithium carboxylate systems in various solvents have shown that the coordination number of the lithium ion can vary depending on the solvent's donor ability. The o rsc.orgarxiv.orgxetane oxygen in the 2-(oxetan-3-yl)propanoate ligand could potentially participate in the coordination of the lithium ion, leading to a chelate effect that could influence the stability and structure of the complex in solution.

Table 2: Predicted Solvent Effects on the Li⁺···⁻OOC-R Ion Pair

Solvent PolarityPredominant Ion Pair TypePredicted Effect on ReactivityKey Influencing Factors
Low (e.g., Toluene)Contact Ion Pair (CIP)Decreased nucleophilicity of the carboxylateStrong electrostatic attraction between Li⁺ and the anion.
Medium (e.g., THF)Equilibrium between CIP and SSIPModerate reactivitySolvent molecules compete with the anion for coordination to Li⁺.
High (e.g., Water)Solvent-Separated Ion Pair (SSIP)Increased nucleophilicity of the carboxylateStrong solvation of the Li⁺ cation by solvent molecules.

T rsc.orghis table is a generalized prediction based on established principles of solvent effects on ion pairing.

Ligand Field Theory (LFT) is a model primarily used to describe the electronic structure and bonding in transition metal complexes. It considers the effect of the ligands' electric field on the energies of the metal's d-orbitals. However, the lithium ion (Li⁺) has a noble gas electron configuration ([He]) and no d-electrons. Therefore, LFT in its traditional sense is not directly applicable.

Nevertheless, the principles of electrostatic and covalent interactions that underpin LFT are still relevant to understanding the coordination chemistry of lithium. The interaction between the Li⁺ cation and ligands is predominantly electrostatic, driven by the attraction between the positive charge of the cation and the negative charge or lone pairs of the ligand. Ab in nih.govitio molecular orbital calculations have shown that the interaction energy between Li⁺ and ligands is significant and primarily electrostatic in nature.

For nih.govThis compound, the 2-(oxetan-3-yl)propanoate anion acts as a ligand. The primary coordination site is the carboxylate group, which can coordinate to the lithium ion in a monodentate (one oxygen atom) or, more commonly, a bidentate (both oxygen atoms) fashion. The o iaea.orgxygen atom of the oxetane ring could also potentially coordinate to the lithium ion, leading to a tridentate chelate.

The coordination number of lithium in its complexes typically ranges from 4 to 6, with a tetrahedral geometry being very common. In th rsc.orgiaea.orge solid state, this compound could form polymeric structures where the carboxylate groups bridge between lithium centers. In solution, the coordination sphere of the lithium ion would be completed by solvent molecules.

Table 3: Predicted Coordination Parameters for a Hypothetical [Li(2-(oxetan-3-yl)propanoate)(H₂O)₂] Complex

ParameterPredicted Value/GeometryBasis of Prediction
Coordination Number of Li⁺4Common for lithium complexes.
C iaea.orgoordination GeometryDistorted TetrahedralEnergetically favorable for a four-coordinate species.
Primary Ligating AtomsTwo oxygen atoms from the carboxylate group, two oxygen atoms from water molecules.The carboxylate is a strong bidentate ligand. Water is a common coordinating solvent.
Potential for ChelationYesThe oxetane oxygen could displace a solvent molecule to form a five-membered chelate ring.
Li-O Bond Distances~1.9 - 2.1 ÅTypical bond lengths in lithium-oxygen coordination.

T iaea.orghis table presents hypothetical data for a plausible coordination complex of this compound based on the known coordination chemistry of lithium.

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